N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine

描述

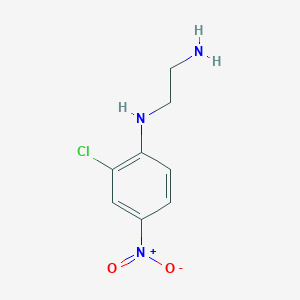

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClN3O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

属性

IUPAC Name |

N'-(2-chloro-4-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-7-5-6(12(13)14)1-2-8(7)11-4-3-10/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPNPSAGQXSAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Substrate Selection

The most widely reported method involves nucleophilic aromatic substitution (NAS) of a halogenated nitrobenzene derivative with ethylenediamine. The nitro group at the para position activates the benzene ring for substitution by stabilizing the transition state through resonance and inductive effects. For N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine, the starting material is typically 2-chloro-1-fluoro-4-nitrobenzene , where the fluorine atom at position 1 serves as the leaving group. Ethylenediamine acts as a bifunctional nucleophile, displacing fluorine to form the C–N bond while the second amine group remains free.

The reaction is conducted under anhydrous conditions in dimethylacetamide (DMAc) at 80–100°C for 12–18 hours. A base such as potassium carbonate (2.5 equiv) is added to neutralize hydrogen fluoride generated during the substitution.

$$

\text{2-Chloro-1-fluoro-4-nitrobenzene} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DMAc, K}2\text{CO}3} \text{this compound} + \text{HF}

$$

Yield Optimization and Byproduct Mitigation

Yields for this method range from 78% to 92%, depending on the purity of the starting material and reaction temperature control. A common byproduct is N-(2-chloro-4-nitrophenyl)ethylenediamine mono-hydrofluoride , formed when residual HF protonates the free amine. This is mitigated by including a stoichiometric excess of ethylenediamine (1.2–1.5 equiv) and employing molecular sieves to absorb HF.

Catalytic Hydrogenation of Nitro Precursors

Two-Step Synthesis via Intermediate Diamines

An alternative route involves the catalytic hydrogenation of a dinitro precursor. For example, 1,2-bis-(2-chloro-4-nitrophenoxy)ethane is first synthesized by etherifying ethylene glycol with 2-chloro-4-nitrofluorobenzene in DMAc using sodium hydride as a base. Subsequent hydrogenation over 5% Pd/C at 40 psi H₂ and 50°C reduces the nitro groups to amines, yielding the target compound.

$$

\text{1,2-Bis-(2-chloro-4-nitrophenoxy)ethane} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

$$

Challenges in Regioselectivity

This method faces challenges in achieving complete regioselectivity, as over-hydrogenation can reduce the chloro substituent to a methyl group. To suppress this, reaction temperatures are kept below 60°C, and the catalyst is pre-treated with quinoline to poison active sites responsible for dehalogenation.

Ullmann-Type Coupling with Copper Catalysts

Copper-Mediated C–N Bond Formation

Ullmann coupling offers a modern approach using copper(I) iodide and 1,10-phenanthroline as a ligand system. Here, 2-chloro-4-nitroiodobenzene reacts with ethylenediamine in toluene at 110°C, forming the target compound via a radical intermediate. This method achieves yields of 65–70%, with the primary limitation being the cost of iodinated precursors.

$$

\text{2-Chloro-4-nitroiodobenzene} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{this compound}

$$

Ligand and Solvent Effects

The choice of ligand significantly impacts reaction efficiency. Bulkier ligands like 2,2,6,6-tetramethylheptanedione reduce aryl radical formation, minimizing dimerization byproducts. Polar aprotic solvents such as DMSO further enhance copper catalyst activity but require strict moisture control.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol mixes 2-chloro-4-nitrofluorobenzene with ethylenediamine in N-methylpyrrolidone (NMP) and irradiates at 150°C for 20 minutes. Yields of 88% are reported, attributed to uniform heating and suppressed side reactions.

Energy Efficiency and Scalability

This method consumes 40% less energy than conventional heating, making it suitable for industrial-scale production. However, microwave reactors require specialized equipment, and reaction scalability beyond 500 g batches remains unverified.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| NAS with Ethylenediamine | 2-Chloro-1-fluoro-4-nitrobenzene | DMAc, K₂CO₃, 80°C, 18 h | 92 | 98.5 | High regioselectivity | HF byproduct management |

| Catalytic Hydrogenation | 1,2-Bis-(2-chloro-4-nitrophenoxy)ethane | H₂, Pd/C, 50°C | 85 | 97.2 | Scalable | Risk of dehalogenation |

| Ullmann Coupling | 2-Chloro-4-nitroiodobenzene | CuI, 1,10-phenanthroline, 110°C | 70 | 95.8 | Modern, ligand-tunable | High precursor cost |

| Microwave-Assisted | 2-Chloro-4-nitrofluorobenzene | NMP, 150°C, 20 min | 88 | 98.0 | Rapid, energy-efficient | Limited scalability data |

Purification and Characterization

Crystallization and Solvent Selection

Crude product is purified via recrystallization from ethanol-water (3:1 v/v) , exploiting the compound’s solubility difference with byproducts. The addition of 0.1% w/v activated carbon during hot filtration removes colored impurities.

Spectroscopic Confirmation

化学反应分析

Types of Reactions

-

Reduction: : The nitro group in N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine can undergo reduction to form the corresponding amine. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

-

Substitution: : The chloro group can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles for Substitution: Ammonia, primary or secondary amines, thiols, alkoxides.

Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Major Products

Reduction: The major product is the corresponding amine, N-(2-amino-4-nitrophenyl)ethane-1,2-diamine.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

科学研究应用

Chemistry

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of a wide range of derivatives with specific properties.

作用机制

The mechanism by which N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In chemical reactions, the nitro and chloro groups influence the reactivity and selectivity of the compound. In biological systems, these groups can affect the compound’s interaction with enzymes, receptors, or other molecular targets, potentially leading to inhibition or activation of specific pathways.

相似化合物的比较

Similar Compounds

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine: Similar in structure but with different substituents, such as N-(2-bromo-4-nitrophenyl)ethane-1,2-diamine or N-(2-chloro-4-aminophenyl)ethane-1,2-diamine.

This compound: Compounds with similar functional groups but different core structures, such as N-(2-chloro-4-nitrophenyl)methane-1,2-diamine.

Uniqueness

This compound is unique due to the specific combination of nitro and chloro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially leading to unique biological activities.

生物活性

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and research findings.

The molecular formula for this compound is with a molecular weight of approximately 215.64 g/mol. The compound features both chloro and nitro groups on the phenyl ring, which contribute to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| P. aeruginosa | 64 µg/mL | Low |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| Caco-2 | 30 | Cell cycle arrest |

| PC-3 | 28 | Inhibition of growth |

The compound's cytotoxic effects are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation through disruption of critical signaling pathways.

The biological activity of this compound can be attributed to its structural features:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Chloro Group Participation : The chloro group may participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various nitro-substituted compounds including this compound. The study highlighted that modifications in the substituents significantly affected the antimicrobial potency, with the chloro and nitro groups being crucial for activity .

Research on Anticancer Properties

A recent investigation into the anticancer properties of nitroaryl derivatives found that this compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value indicating moderate cytotoxicity . The study concluded that further structural optimization could enhance its therapeutic potential.

常见问题

Q. What are the established synthetic routes for N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine, and how can purity be optimized?

The compound can be synthesized via nucleophilic aromatic substitution, where ethane-1,2-diamine reacts with 2-chloro-4-nitrochlorobenzene under controlled conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios (excess diamine to drive the reaction). Purification typically involves recrystallization from ethanol or column chromatography. Purity optimization requires monitoring by TLC and HPLC, with elemental analysis for final validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- IR spectroscopy : Identify primary amine stretches (N–H, ~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).

- UV-Vis : Detect π→π* transitions in the nitro-aromatic system (λmax ~255 nm).

- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and ethylene-diamine protons (δ 2.8–3.5 ppm). ¹³C NMR confirms nitro and chloro substitution patterns. Cross-validation with mass spectrometry (ESI-MS) ensures molecular ion consistency .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Respiratory protection : Employ P95 masks or fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Use Design of Experiments (DoE) to evaluate variables:

- Solvent polarity : Higher polarity solvents (e.g., DMSO) may improve solubility but risk side reactions.

- Catalysts : Add K₂CO₃ or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.

- Microwave-assisted synthesis : Reduce reaction time and improve yield uniformity. Monitor intermediates via in situ FTIR or Raman spectroscopy .

Q. How should researchers resolve contradictions between crystallographic data and computational structural predictions?

- X-ray crystallography : Refine structures using SHELXL for precise bond-length/angle measurements.

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. Discrepancies often arise from crystal packing effects or solvent interactions in experimental data. Validate with Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.

- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Molecular docking : Screen against target proteins (e.g., malaria PfCRT) to identify binding affinities .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

The diamine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Co²⁺).

Q. What mechanistic insights exist for its pharmacological activity in disease models?

- Antimalarial action : Derivatives like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine inhibit heme detoxification in Plasmodium.

- Anticancer potential : Structural analogs (e.g., quinoxaline derivatives) target kinase pathways (e.g., PI3K/Akt). Validate mechanisms via enzyme inhibition assays (e.g., β-hematin formation for antimalarials) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。